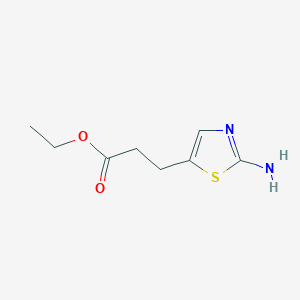
Ethyl 3-(2-aminothiazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate typically involves the reaction of ethyl acetoacetate with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve heating the reactants in ethanol with a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of thiazole derivatives, including ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have shown antimicrobial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and rubber accelerators.
作用機序
The mechanism of action of ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, they can interact with receptors, either activating or inhibiting their signaling pathways .
類似化合物との比較
Ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole ring structure but differ in their functional groups and specific biological activities. The uniqueness of ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
ethyl 3-(2-amino-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-2-12-7(11)4-3-6-5-10-8(9)13-6/h5H,2-4H2,1H3,(H2,9,10) |
InChIキー |
GCPIRUPPKTXRRY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



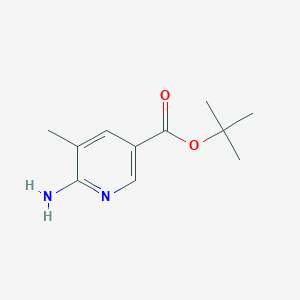
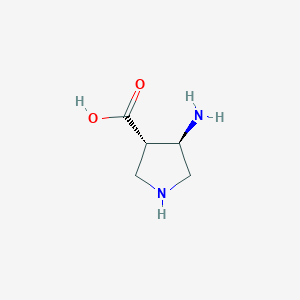

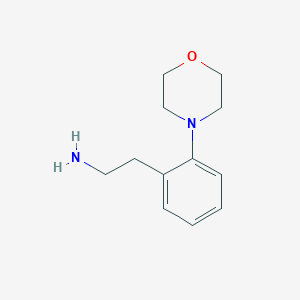


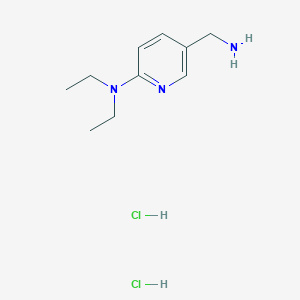
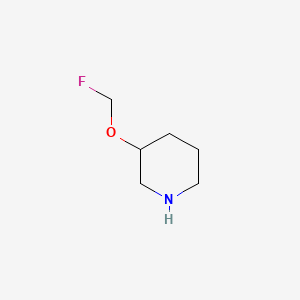
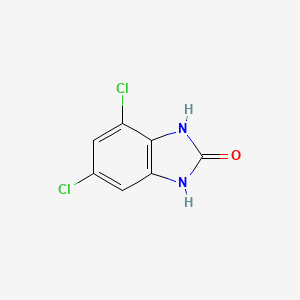
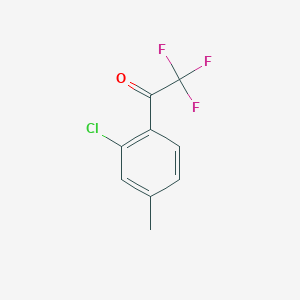
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13561962.png)
![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)

